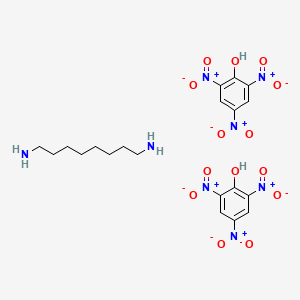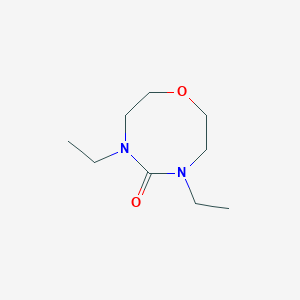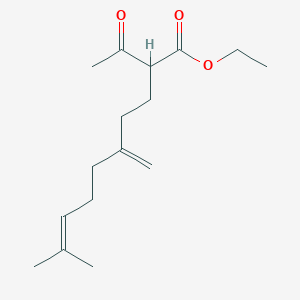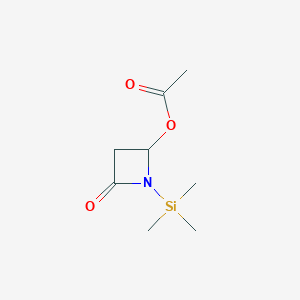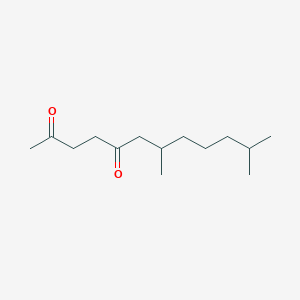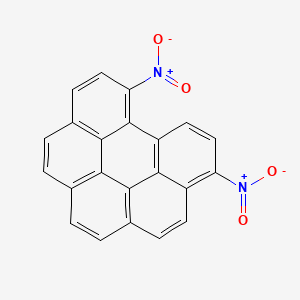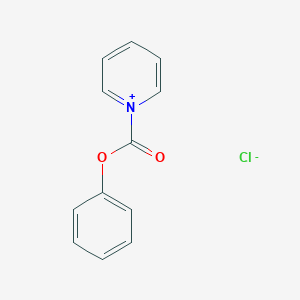
1-(Phenoxycarbonyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenoxycarbonyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis and industrial processes. This compound features a pyridinium cation bonded to a phenoxycarbonyl group and a chloride anion. Pyridinium salts are often used as intermediates in various chemical reactions due to their stability and reactivity.
准备方法
The synthesis of 1-(Phenoxycarbonyl)pyridin-1-ium chloride typically involves the quaternization of pyridine with phenoxycarbonyl chloride. This reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Quaternization Reaction: Pyridine reacts with phenoxycarbonyl chloride in the presence of a suitable solvent, such as dichloromethane, at room temperature. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
化学反应分析
1-(Phenoxycarbonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride anion can be replaced by other nucleophiles, such as hydroxide, cyanide, or alkoxide ions, leading to the formation of different pyridinium derivatives.
Oxidation and Reduction: The phenoxycarbonyl group can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Substitution Reactions: The aromatic ring in the phenoxycarbonyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(Phenoxycarbonyl)pyridin-1-ium chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Pyridinium salts are used as catalysts in organic reactions, such as the synthesis of heterocyclic compounds and cross-coupling reactions.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Pyridinium salts are explored for their potential use in the development of ionic liquids and advanced materials with unique properties
作用机制
The mechanism of action of 1-(Phenoxycarbonyl)pyridin-1-ium chloride involves its interaction with various molecular targets. The pyridinium cation can act as an electrophile, facilitating nucleophilic attack by other molecules. The phenoxycarbonyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its role as a catalyst and in biological systems .
相似化合物的比较
1-(Phenoxycarbonyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-Benzylpyridin-1-ium chloride: Similar in structure but with a benzyl group instead of a phenoxycarbonyl group. It exhibits different reactivity and applications.
1-(4-Methylbenzyl)pyridin-1-ium chloride: Contains a methyl-substituted benzyl group, leading to variations in its chemical behavior and uses.
1-(Phenylmethyl)pyridin-1-ium chloride: Features a phenylmethyl group, which affects its stability and reactivity compared to this compound
The uniqueness of this compound lies in its phenoxycarbonyl group, which imparts distinct chemical properties and enhances its utility in various applications.
属性
CAS 编号 |
86801-40-3 |
|---|---|
分子式 |
C12H10ClNO2 |
分子量 |
235.66 g/mol |
IUPAC 名称 |
phenyl pyridin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C12H10NO2.ClH/c14-12(13-9-5-2-6-10-13)15-11-7-3-1-4-8-11;/h1-10H;1H/q+1;/p-1 |
InChI 键 |
SXAILFRUTZJHHC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)[N+]2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


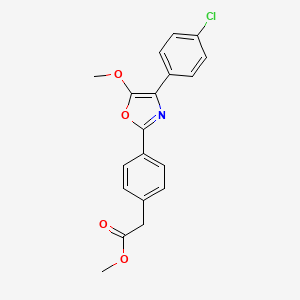
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
![2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone](/img/structure/B14418784.png)
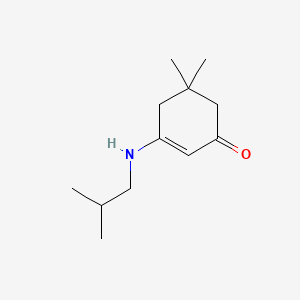
![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
